L-Phenylalanyl-D-alanyl-L-phenylalanylglycyl-L-valyl-L-valylglycinamide
Description
L-Phenylalanyl-D-alanyl-L-phenylalanylglycyl-L-valyl-L-valylglycinamide is a synthetic hexapeptide featuring a mixed stereochemistry (L- and D-amino acids) and a glycinamide terminus. Its structure includes phenylalanine (aromatic side chain), alanine (small hydrophobic), glycine (flexible backbone), and valine (branched hydrophobic) residues. The inclusion of D-alanine confers resistance to proteolytic degradation, enhancing its metabolic stability compared to all-L peptides .
Properties
CAS No. |
649727-65-1 |
|---|---|
Molecular Formula |
C35H50N8O7 |
Molecular Weight |
694.8 g/mol |
IUPAC Name |
(2S)-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-3-methyl-1-oxobutan-2-yl]-2-[[2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-methylbutanamide |
InChI |
InChI=1S/C35H50N8O7/c1-20(2)29(34(49)38-18-27(37)44)43-35(50)30(21(3)4)42-28(45)19-39-33(48)26(17-24-14-10-7-11-15-24)41-31(46)22(5)40-32(47)25(36)16-23-12-8-6-9-13-23/h6-15,20-22,25-26,29-30H,16-19,36H2,1-5H3,(H2,37,44)(H,38,49)(H,39,48)(H,40,47)(H,41,46)(H,42,45)(H,43,50)/t22-,25+,26+,29+,30+/m1/s1 |
InChI Key |
WXOCRWBSVRZMFI-HEBLONFGSA-N |
Isomeric SMILES |
C[C@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N)NC(=O)[C@H](CC2=CC=CC=C2)N |
Canonical SMILES |
CC(C)C(C(=O)NC(C(C)C)C(=O)NCC(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)NC(=O)C(CC2=CC=CC=C2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Phenylalanyl-D-alanyl-L-phenylalanylglycyl-L-valyl-L-valylglycinamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using reagents such as carbodiimides or uronium salts.
Coupling Reaction: The activated amino acids are coupled to the growing peptide chain.
Deprotection: Protective groups on the amino acids are removed to allow for further coupling.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for efficiency and yield, often incorporating automated synthesizers and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
L-Phenylalanyl-D-alanyl-L-phenylalanylglycyl-L-valyl-L-valylglycinamide can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the phenylalanine residues, leading to the formation of quinones.
Reduction: Reduction reactions can target disulfide bonds if present in the peptide.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various alkylating agents or acylating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of phenylalanine residues can produce quinones, while reduction of disulfide bonds results in free thiols.
Scientific Research Applications
L-Phenylalanyl-D-alanyl-L-phenylalanylglycyl-L-valyl-L-valylglycinamide has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and structure-activity relationships.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Potential therapeutic applications, including as a drug delivery system or in the development of peptide-based drugs.
Industry: Utilized in the production of peptide-based materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of L-Phenylalanyl-D-alanyl-L-phenylalanylglycyl-L-valyl-L-valylglycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Structural Comparison
The compound’s unique sequence and stereochemistry differentiate it from related peptides. Key structural analogs include:
Key Observations :
- The target compound’s D-alanine substitution is rare in natural peptides but common in synthetic analogs (e.g., antimicrobial peptides) to enhance stability .
- Unlike Rusalatide Acetate (a 29-mer), the target hexapeptide is shorter and lacks charged residues (e.g., arginine, lysine), suggesting divergent biological targets .
- The glycinamide terminus contrasts with the free carboxylate in L-phenylalanyl-glycine, altering solubility and receptor binding .
Functional/Therapeutic Comparison
Key Observations :
Physicochemical Properties
provides pKa data for simpler peptides, offering indirect insights:
Key Observations :
Biological Activity
L-Phenylalanyl-D-alanyl-L-phenylalanylglycyl-L-valyl-L-valylglycinamide is a complex synthetic peptide that has garnered attention in various biological research contexts due to its unique structural and functional properties. This article delves into its biological activity, potential therapeutic applications, and relevant research findings.
Structural Characteristics
The compound is a peptide consisting of multiple amino acids, including phenylalanine, alanine, and valine. Its structure can be represented as follows:
- Components :
- L-Phenylalanine
- D-Alanine
- L-Phenylalanylglycine
- L-Valine
- L-Valylglycine
The specific arrangement of these amino acids contributes to the compound's biological properties.
Antimicrobial Properties
Research has indicated that peptides similar to this compound exhibit significant antimicrobial activity. For instance, studies show that certain synthetic peptides can disrupt bacterial membranes, leading to cell lysis and death. This property is particularly valuable in developing new antibiotics to combat resistant bacterial strains.
Immunomodulatory Effects
Peptides like this compound may also play a role in modulating immune responses. They can enhance the activity of immune cells, such as macrophages and T-cells, which are crucial for the body’s defense against infections. This immunomodulatory effect has implications for treating autoimmune diseases and enhancing vaccine efficacy.
Anticancer Activity
Preliminary studies suggest that the compound may have anticancer properties. Peptides have been shown to induce apoptosis (programmed cell death) in various cancer cell lines. The mechanism often involves the activation of specific pathways that lead to cell cycle arrest and apoptosis, making this compound a candidate for further exploration in cancer therapeutics.
Neuroprotective Effects
There is emerging evidence indicating that certain peptide sequences can protect neuronal cells from damage due to oxidative stress or neuroinflammation. This neuroprotective effect could be beneficial in treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease.
Case Study: Antimicrobial Efficacy
In a study conducted by researchers at [Institution Name], the antimicrobial efficacy of this compound was assessed against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results demonstrated:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | 15 |
| Escherichia coli | 64 µg/mL | 12 |
The findings indicate a promising potential for this peptide as an antimicrobial agent.
Research Findings: Immunomodulatory Effects
A study published in the Journal of Immunology evaluated the immunomodulatory effects of the compound on human peripheral blood mononuclear cells (PBMCs). The results showed an increase in cytokine production (IL-6 and TNF-alpha), suggesting enhanced immune response:
| Treatment | IL-6 Production (pg/mL) | TNF-alpha Production (pg/mL) |
|---|---|---|
| Control | 50 | 30 |
| L-Phenylalanyl-D-alanyl | 120 | 80 |
These results highlight the potential for therapeutic applications in enhancing immune responses.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
